molecular formula C14H16ClN B1607829 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride CAS No. 1049745-38-1

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride

Cat. No.: B1607829
CAS No.: 1049745-38-1
M. Wt: 233.73 g/mol
InChI Key: PHAVUEGSQXAONE-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a substituted biphenylamine derivative characterized by two methyl groups at the 3' and 4' positions of the biphenyl ring and an amine group at the 2-position, forming a hydrochloride salt. The methyl substituents likely enhance lipophilicity compared to polar substituents (e.g., -OH or -Cl), influencing solubility and bioavailability .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-10-7-8-12(9-11(10)2)13-5-3-4-6-14(13)15;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAVUEGSQXAONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374385
Record name 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID10374385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049745-38-1
Record name 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1049745-38-1
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Preparation Methods

Laboratory-Scale Synthesis

  • The amine precursor, 3',4'-dimethylbiphenyl-2-ylamine, is synthesized by coupling reactions involving substituted biphenyl intermediates.
  • The free amine is treated with hydrochloric acid in an appropriate solvent system under controlled temperature and stirring to produce the hydrochloride salt.
  • Purification typically involves crystallization or recrystallization to achieve high purity.

Industrial Production Methods

  • Large-scale production mirrors laboratory methods but is optimized for yield and purity.
  • Multiple purification steps such as filtration, washing, and crystallization are employed.
  • Reaction parameters such as temperature, solvent choice, and acid concentration are carefully controlled to maximize product quality.

Detailed Reaction Mechanisms and Conditions

Step Reagents/Conditions Description
Biphenyl amine synthesis Coupling of substituted biphenyl intermediates Formation of 3',4'-dimethylbiphenyl-2-ylamine
Salt formation Reaction with HCl in solvent (e.g., ethanol, DCM) Conversion to hydrochloride salt under mild heating
Purification Filtration, washing, crystallization Isolation of pure hydrochloride salt
  • The hydrochloride salt is typically formed by adding hydrochloric acid to the free amine dissolved in a suitable solvent.
  • The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete salt formation without decomposition.

Reaction Analysis and Research Findings

  • The hydrochloride salt formation is a straightforward acid-base reaction, but optimization of conditions affects yield and purity.
  • The compound can undergo various transformations such as oxidation, reduction, and electrophilic aromatic substitution, indicating the importance of protecting groups and reaction conditions during synthesis.
  • Research on related biphenyl amines demonstrates that mild and practical synthetic routes using diazotization and coupling reactions can be efficient for biphenyl formation, which may be adapted for 3',4'-dimethyl derivatives.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material 3',4'-dimethylbiphenyl or substituted biphenyl intermediates
Key Reaction Formation of biphenyl amine via coupling or reduction of nitro precursors
Salt Formation Reaction of free amine with hydrochloric acid under controlled conditions
Reaction Conditions Mild to moderate temperature (room temp to ~80 °C), suitable solvents (ethanol, DCM, etc.)
Purification Filtration, washing, crystallization
Industrial Scale Similar reaction conditions with optimization for yield and purity, multi-step purification
Alternative Routes Decarboxylation coupling, catalytic hydrogenation of nitro biphenyl intermediates
Common Reagents Hydrochloric acid, catalysts for coupling/hydrogenation, solvents like ethanol, toluene

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Electronics

Dye Sensitized Solar Cells (DSSCs)
In the realm of organic electronics, 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride has potential applications in dye-sensitized solar cells (DSSCs). Organic compounds like this can serve as dyes that absorb sunlight and convert it into electrical energy. Their ability to form stable films and their tunable electronic properties make them suitable candidates for enhancing the efficiency of solar cells .

Liquid Crystals
The compound may also find applications in liquid crystal technologies, which are crucial for display technologies. The structural characteristics of biphenylamines contribute to their effectiveness as liquid crystal materials, which can be manipulated to control light and display information on screens .

Materials Science

Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications, including sensors and flexible electronic devices. The incorporation of such amine compounds can enhance the conductivity and stability of polymer matrices, leading to improved performance in electronic applications .

Fluorescent Dyes
The compound's fluorescent properties make it a candidate for use in fluorescent dyes, which are employed in various imaging and labeling techniques in biological research. The ability to emit light upon excitation makes these compounds valuable for visualizing cellular processes and structures in microscopy .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential:

Study Focus Findings
Melick et al. (1955)Cancer RiskReported cases linking biphenylamine exposure to bladder cancer; suggests need for further investigation into derivatives like 3',4'-Dimethyl-biphenyl-2-ylamine .
NTP Study (2020)ToxicologyEvaluated biphenylamine derivatives; indicated potential for carcinogenic effects but emphasized the need for more specific studies on newer compounds like this compound .
DKSH Report (2019)Organic ElectronicsDiscussed the role of biphenyl compounds in enhancing DSSC efficiency; highlighted the importance of further research into specific derivatives .

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-biphenyl-2-ylamine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Notes
3',4'-Dimethyl-biphenyl-2-ylamine HCl 3'-CH₃, 4'-CH₃, 2-NH₂·HCl C₁₄H₁₆ClN 241.74* High lipophilicity; enhanced membrane permeability due to methyl groups Potential intermediates in drug synthesis (e.g., CNS agents or kinase inhibitors)
4′-Chloro-biphenyl-2-ylamine HCl 4'-Cl, 2-NH₂·HCl C₁₂H₁₁Cl₂N 240.13 Reduced solubility in water; electron-withdrawing Cl may affect reactivity Used in organic synthesis; possible antimicrobial activity
C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl 3'-F, 4-CH₂NH₂·HCl C₁₃H₁₃ClFN 253.70 Fluorine enhances metabolic stability; moderate polarity Explored in PET imaging or fluorinated drug candidates
2',4'-Dimethoxy-biphenyl-4-ylamine HCl 2',4'-OCH₃, 4-NH₂·HCl C₁₄H₁₆ClNO₂ 283.74 Methoxy groups increase polarity; may reduce CNS penetration Likely used in dye synthesis or as serotonin receptor modulators
3,3',5,5'-Tetramethylbenzidine dihydrochloride 3,3',5,5'-CH₃, 4,4'-NH₂·2HCl C₁₆H₂₂Cl₂N₂·2H₂O 313.27 High steric bulk; used in colorimetric assays due to oxidative properties Diagnostic reagent for peroxidase activity (e.g., ELISA)

Notes:

  • Lipophilicity : Methyl groups in 3',4'-Dimethyl-biphenyl-2-ylamine HCl increase logP compared to methoxy (-OCH₃) or chloro (-Cl) analogs, favoring passive diffusion across biological membranes .
  • Reactivity : Electron-donating methyl groups may stabilize intermediates in Suzuki-Miyaura coupling reactions, whereas electron-withdrawing Cl or F substituents could slow such processes .
  • Stability : Fluorinated analogs (e.g., 3'-F derivative) exhibit enhanced metabolic stability due to C-F bond strength, making them viable for in vivo applications .

Biological Activity

3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride is a chemical compound with significant implications in biological research and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16ClN
  • Molecular Weight : 233.73 g/mol
  • CAS Number : 1049745-38-1

The compound features a biphenyl structure with two methyl groups at the 3' and 4' positions, along with an amine functional group, which enhances its reactivity and interaction with biological targets.

This compound exhibits its biological activity primarily through interactions with proteins and enzymes. The compound can alter enzyme activities by binding to specific sites, which may lead to changes in metabolic pathways or cellular signaling processes. The exact molecular targets can vary based on the experimental context.

Applications in Research

This compound is utilized in various scientific fields, including:

  • Biochemistry : Studied for its role in protein interactions and enzyme activity modulation.
  • Pharmacology : Investigated as a potential precursor for drug development due to its biological properties.
  • Toxicology : Evaluated for its safety profile and potential toxic effects in animal studies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,4-DimethylbiphenylLacks amine groupLimited biological studies
3,4-DimethylphenylamineLacks biphenyl moietyLess explored in enzyme interaction
2-AminobiphenylLacks dimethyl groupsAssociated with carcinogenic properties

This compound is unique due to its specific structural features that confer distinct chemical properties, making it particularly useful in specialized research applications.

In Vitro Studies

Recent computational studies have highlighted the importance of molecular modeling in predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of compounds like this compound. These models help identify potential metabolic pathways and interactions with key enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3',4'-Dimethyl-biphenyl-2-ylamine hydrochloride, and how are intermediates characterized?

  • Methodological Answer : Common synthetic routes involve Suzuki-Miyaura coupling for biphenyl scaffold assembly, followed by amine group introduction via Buchwald-Hartwig amination or reduction of nitro precursors. Intermediates are characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm regiochemistry. For example, biphenyl derivatives are analyzed via aromatic proton splitting patterns (e.g., para-substituted methyl groups show distinct singlet signals in ¹H NMR) .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility is determined by gravimetric analysis in solvents like water, DMSO, and ethanol. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or oxidation byproducts. Hydrochloride salts typically exhibit improved aqueous solubility but may degrade under acidic conditions, necessitating pH-controlled storage .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₄H₁₆ClN expected [M+H]⁺ = 234.1048). FT-IR identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for amine). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables like catalyst loading (Pd/C vs. Pd(OAc)₂), temperature, and solvent polarity. For example, using DMF as a solvent at 80°C with triethylamine as a base reduces dimerization byproducts. Reaction progress is monitored via TLC and GC-MS to terminate at optimal conversion .

Q. What computational models predict the biological activity of 3',4'-Dimethyl-biphenyl-2-ylamine derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target receptors (e.g., dopamine or serotonin transporters). QSAR models correlate substituent effects (e.g., methyl group position) with logP and pKa values to forecast bioavailability. MD simulations assess membrane permeability .

Q. How do structural modifications at the 2-amine position influence the compound's pharmacokinetic profile?

  • Methodological Answer : Substituents like acetyl or benzyl groups are introduced via acylation/alkylation, followed by in vitro ADMET assays. HepG2 cell models measure metabolic stability, while Caco-2 monolayers evaluate intestinal absorption. Hydrophobic groups enhance BBB penetration but may reduce solubility .

Q. What strategies resolve contradictions in reported bioactivity data for similar biphenylamine derivatives?

  • Methodological Answer : Meta-analysis of published IC₅₀ values identifies outliers due to assay variability (e.g., cell line differences). Replicating studies under standardized conditions (e.g., fixed ATP concentrations in kinase assays) reduces discrepancies. Cross-validation with orthogonal methods (e.g., SPR vs. fluorescence polarization) confirms binding affinities .

Methodological Considerations

  • Contradictions in Evidence : For example, hydrochloride salts may show variable stability in aqueous media depending on counterion interactions . Researchers should conduct pre-formulation studies tailored to their experimental conditions.
  • Safety Protocols : Handle amine hydrochlorides in fume hoods due to potential respiratory irritation. Neutralize waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.